(4-Methylsulfonylphenyl)methylhydrazine;dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

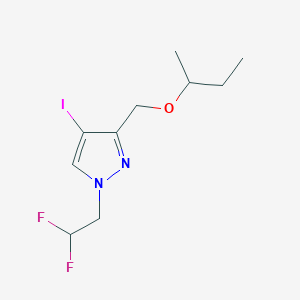

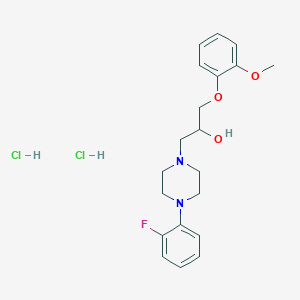

“(4-Methylsulfonylphenyl)methylhydrazine;dihydrochloride” is a chemical compound with the CAS Number: 2503208-79-3 . It has a molecular weight of 273.18 and is typically in the form of a powder . This compound is used in scientific research and has applications in areas such as drug discovery and organic synthesis.

Molecular Structure Analysis

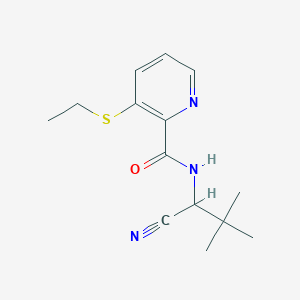

The InChI code for this compound is1S/C8H12N2O2S.2ClH/c1-13(11,12)8-4-2-7(3-5-8)6-10-9;;/h2-5,10H,6,9H2,1H3;2*1H . This code provides a standardized way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a molecular weight of 273.18 . The compound is stored at room temperature .Wissenschaftliche Forschungsanwendungen

Antineoplastic Activity

- Antitumor Properties : A study by Shyam et al. (1986) explored the antineoplastic activity of 1,2-bis(arylsulfonyl)-1-methylhydrazines against L1210 leukemia, finding that these compounds, similar in structure to (4-Methylsulfonylphenyl)methylhydrazine;dihydrochloride, displayed significant antitumor activity. The most effective compound increased the survival time of tumor-bearing mice by 88% (Shyam et al., 1986).

- Synthesis and Evaluation as Antineoplastic Agents : Another research by Shyam et al. (1985) synthesized several N,N'-bis(arylsulfonyl)hydrazines, noting that those capable of generating an alkylating species under physiological conditions demonstrated significant antineoplastic activity (Shyam et al., 1985).

Chemical Analysis and Synthesis

- Titrimetric Determination : Verma et al. (1978) utilized bromine chloride in hydrochloric acid medium as a standard reagent for rapid and precise determination of organic compounds like hydrazine and its aryl derivative, which is structurally related to this compound (Verma et al., 1978).

Molecular Interactions and Reactions

- Selenium-Induced Cyclizations of Alkenyl Hydrazines : A study by Tiecco et al. (1997) on the selenium-induced cyclizations of alkenyl hydrazines, which are structurally related to the compound , found that the nature of the substituent influenced the formation of derivatives (Tiecco et al., 1997).

Pesticidal Activity

- Potential Pesticidal Activity : Borys et al. (2012) reported the synthesis of tribromomethyl phenyl sulfone derivatives, highlighting their potential as novel pesticides. These derivatives are structurally related to this compound, suggesting a potential application in pest control (Borys et al., 2012).

Safety and Hazards

Eigenschaften

IUPAC Name |

(4-methylsulfonylphenyl)methylhydrazine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S.2ClH/c1-13(11,12)8-4-2-7(3-5-8)6-10-9;;/h2-5,10H,6,9H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLGZYERNGMKHTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)CNN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-((1-(2,5-dimethylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide](/img/structure/B2587804.png)

![1-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B2587810.png)

![2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide](/img/structure/B2587814.png)

![2-[(3-Fluorophenyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2587817.png)

![N-[cyano(2-fluorophenyl)methyl]-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2587821.png)